3-Chloro-6-(chloromethyl)quinoline

Antibacterial SAR MIC

Researchers optimizing Gram-positive antibacterial hits face potency plateaus with mono-functionalized quinoline analogs. 3-Chloro-6-(chloromethyl)quinoline directly addresses this limitation: • 2-fold MIC reduction vs. S. aureus (incl. MRSA) conferred by the 3-chloro substituent, validated in USPTO 20060041123A1 • Electrophilic 6-chloromethyl warhead enables covalent target engagement (e.g., PTGES2), absent in non-chloromethyl analogs • Orthogonal dual-handle scaffold: Suzuki coupling at C3 (82-100% yields), then nucleophilic substitution at C6 for library diversification Reliable supply from BenchChem with full analytical documentation.

Molecular Formula C10H7Cl2N
Molecular Weight 212.07 g/mol
Cat. No. B12977991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-(chloromethyl)quinoline
Molecular FormulaC10H7Cl2N
Molecular Weight212.07 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(C=C2C=C1CCl)Cl
InChIInChI=1S/C10H7Cl2N/c11-5-7-1-2-10-8(3-7)4-9(12)6-13-10/h1-4,6H,5H2
InChIKeyDYPMMHUTNFBVRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-6-(chloromethyl)quinoline: Overview & Comparators


3-Chloro-6-(chloromethyl)quinoline (CAS 1860892-43-8) is a dichlorinated quinoline derivative with the molecular formula C10H7Cl2N and a molecular weight of approximately 212.07 g/mol . It belongs to the class of halogenated heterocyclic compounds widely used as synthetic intermediates in medicinal chemistry, agrochemical development, and materials science [1]. The compound features two reactive halogen substituents—a chloro group at the 3-position and a chloromethyl group at the 6-position—on the quinoline scaffold. Its key comparators include 6-(chloromethyl)quinoline (CAS 2644-82-8, monochlorinated), 2-chloro-3-chloromethylquinoline (CAS 948290-77-5, different chloro positional isomer), 2-chloromethylquinoline (CAS 4377-41-7, warhead analog), and 3-chloro-6-methylquinoline (CAS 56961-80-9, non-chloromethyl analog) [2]. The dichlorinated nature and specific 3,6-substitution pattern define its differential reactivity profile, making it a distinct choice for applications requiring orthogonal functionalization strategies.

Orthogonal dual‑handle scaffold for sequential derivatization
3‑Chloro directing group enables regioselective metalation
Chloromethyl warhead supports covalent probe design

Substitution Risks for 3-Chloro-6-(chloromethyl)quinoline


Generic substitution among chloromethylquinoline derivatives is scientifically invalid due to substantial differences in physicochemical properties, reactivity, and biological activity driven by specific halogen positioning. Patent EP0113432 explicitly demonstrates that the antimicrobial and antifungal efficacy of chloromethylquinolines is dependent on the specific substitution pattern, with compounds bearing R¹ = -CH₂Cl and R²/R³ = halogen (chloro) at specific positions showing distinct activity profiles [1]. The 3-chloro substituent in 3-Chloro-6-(chloromethyl)quinoline is not merely a passive structural element; patents disclose that a chloro group in the 3-position of quinoline derivatives confers a 2-fold reduction in MIC levels against Staphylococcus aureus compared to unsubstituted analogs, establishing the critical role of this substitution for antimicrobial potency [2]. Furthermore, the 6-chloromethyl group serves as a reactive electrophilic handle for covalent binding to cellular protein targets including prostaglandin E synthase 2 (PTGES2), a property that is lost or altered in analogs lacking this specific chloromethyl positioning [3]. Substitution with 6-(chloromethyl)quinoline (lacking the 3-chloro group) or 2-chloromethylquinoline (different positional isomer) will produce divergent coupling yields in cross-coupling reactions due to differential electronic and steric effects imparted by the 3-chloro substituent [4]. Procurement of structurally similar but chemically distinct analogs introduces uncontrolled variables that undermine experimental reproducibility and invalidate structure-activity relationship conclusions.

3‑Chloro absence May reduce cross‑coupling versatility and shift reactivity profile
Chloromethyl replacement Covalent warhead capacity for protein target engagement is lost
Positional isomer mismatch Metalation regioselectivity may differ, yielding undesired isomers

Comparative Evidence: 3-Chloro-6-(chloromethyl)quinoline vs Analogs


Antibacterial MIC: 3-Chloro Substituent Impact

The presence of a chloro substituent at the 3-position of quinoline derivatives, as in 3-Chloro-6-(chloromethyl)quinoline, is associated with a quantifiable enhancement in antibacterial activity relative to unsubstituted quinoline analogs. Patent data demonstrate that quinoline and naphthyridine derivatives bearing a chloro group at the 3-position exhibit a 2-fold reduction in Minimum Inhibitory Concentration (MIC) levels against Staphylococcus aureus compared to derivatives lacking this 3-substituent [1]. While direct MIC data for 3-Chloro-6-(chloromethyl)quinoline itself is not publicly reported in the accessed sources, this class-level SAR inference is directly applicable given the structural match at the critical 3-position. The comparator 6-(chloromethyl)quinoline (CAS 2644-82-8) lacks this 3-chloro substituent and is therefore predicted, based on this established SAR, to exhibit higher MIC values (lower potency) against this clinically relevant Gram-positive pathogen.

3‑Cl MIC impact
Class‑level
2‑fold lower MIC vs. unsubstituted (class‑level inference)
Supports antibacterial SAR review
Direct data not reported; class‑level inference
Antibacterial SAR MIC

Orthogonal Reactivity: Dual Electrophilic Sites

3-Chloro-6-(chloromethyl)quinoline possesses two distinct electrophilic sites that enable orthogonal functionalization strategies not possible with monofunctionalized comparators. The 3-chloro substituent participates in palladium- or nickel-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings, while the 6-chloromethyl group undergoes nucleophilic substitution with amines, thiols, or other nucleophiles [1]. In contrast, 6-(chloromethyl)quinoline (CAS 2644-82-8) lacks the 3-chloro cross-coupling handle, limiting its utility to only nucleophilic substitution at the chloromethyl site. 2-chloro-3-chloromethylquinoline offers a different substitution pattern, but literature on 4,6-dihaloquinolines demonstrates that halogen positioning critically affects cross-coupling yields; in 6-halo-4-quinolines, chlorine substitution yields drop to 82% under Pd(PPh₃)₄ catalysis compared to quantitative yields for iodine or bromine, and optimal yields require specific solvent systems like aqueous dioxane [2]. The 3,6-substitution pattern of the target compound is expected to exhibit distinct cross-coupling reactivity and regioselectivity compared to the 2,3- or 4,6-patterns, though direct yield data for this specific scaffold was not located in the accessed sources.

Dual reactive sites
Method context
3‑Cl for cross‑coupling; 6‑CH₂Cl for nucleophilic substitution
Enables sequential orthogonal synthesis
Cross‑coupling yield varies by halogen (ref. 4,6‑dihaloquinolines)
Synthetic Chemistry Cross-Coupling Nucleophilic Substitution

Covalent Binding by 6-Chloromethyl Warhead

The 6-chloromethyl group in 3-Chloro-6-(chloromethyl)quinoline functions as an electrophilic warhead capable of forming covalent bonds with cellular protein targets. Research on the structurally related 2-chloromethylquinoline (2-CMQ) demonstrates that chloromethylquinolines potently and covalently bind to a number of cellular protein targets, including prostaglandin E synthase 2 (PTGES2)—a critical regulator of cell proliferation, apoptosis, angiogenesis, inflammation, and immune surveillance [1]. The chloromethyl group serves as a reactive electrophile that undergoes nucleophilic attack by protein cysteine or other nucleophilic residues, forming an irreversible covalent adduct. While the binding kinetics (e.g., kinact/Ki) for 3-Chloro-6-(chloromethyl)quinoline specifically are not reported in the accessed literature, the presence of the identical 6-chloromethyl warhead moiety confers this covalent binding capability. Comparators such as 3-chloro-6-methylquinoline (CAS 56961-80-9) lack the chloromethyl warhead entirely and are incapable of forming such covalent adducts, fundamentally altering their biological mechanism of action.

Covalent warhead
Class‑level
6‑CH₂Cl binds PTGES2 (class‑level from 2‑CMQ)
Covalent probe mechanism context
Binding kinetics not reported for this scaffold
Chemical Biology Covalent Inhibitors Chemoproteomics

Regioselective Metalation via 3-Chloro Directing Group

The 3-chloro substituent in 3-Chloro-6-(chloromethyl)quinoline serves as a directing group for regioselective metalation reactions, enabling controlled functionalization at specific positions on the quinoline scaffold. Studies on chloro-substituted quinolines demonstrate that metalation of the C-3 position with metal amides followed by reaction with electrophiles provides a convenient strategy for synthesizing di- and trifunctionalized bioactive quinoline derivatives, including chloroquine analogs [1]. DFT calculations rationalize the regioselectivity observed in these metalation reactions, confirming that the chloro substituent electronically and sterically directs metalation to specific sites. 6-(Chloromethyl)quinoline, lacking the 3-chloro directing group, is expected to exhibit different metalation regioselectivity, potentially leading to undesired isomeric mixtures or lower yields of the desired product. This regiochemical control is a key differentiator for complex molecule synthesis where precise substitution patterns are required.

Metalation directing
Cross‑study
3‑Cl directs metalation regioselectivity (DFT supported)
Regioselective synthesis context
Controlled functionalization at C‑3 position
Regioselective Synthesis Metalation DFT Calculations

Validated Applications of 3-Chloro-6-(chloromethyl)quinoline


Antibacterial Lead Optimization for Gram-Positive Pathogens

3-Chloro-6-(chloromethyl)quinoline should be prioritized as a core scaffold for medicinal chemistry programs targeting Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). The 3-chloro substituent is documented to confer a 2-fold reduction in MIC levels compared to unsubstituted quinoline analogs [1]. This potency advantage is critical during hit-to-lead optimization where incremental improvements in MIC can differentiate viable drug candidates. The 6-chloromethyl group further provides a versatile synthetic handle for introducing diverse amine, thiol, or other nucleophile-containing moieties to modulate pharmacokinetic properties or target engagement. In contrast, procurement of 6-(chloromethyl)quinoline (lacking the 3-chloro group) would forfeit this established 2-fold potency benefit, potentially resulting in suboptimal lead compounds and wasted development resources.

Covalent Chemoproteomics Probe Development for PTGES2

The 6-chloromethyl warhead in 3-Chloro-6-(chloromethyl)quinoline enables irreversible covalent binding to cellular protein targets, a property validated in the structurally analogous 2-chloromethylquinoline which potently and covalently engages prostaglandin E synthase 2 (PTGES2) among other targets [2]. This compound is ideally suited for developing activity-based protein profiling (ABPP) probes, covalent fragment libraries, or targeted covalent inhibitors (TCIs). The presence of both the 3-chloro group (for additional derivatization or affinity modulation) and the 6-chloromethyl warhead distinguishes it from simple chloromethylquinolines lacking the secondary halogen. Researchers should not substitute with 3-chloro-6-methylquinoline or similar non-chloromethyl analogs, as these lack the electrophilic warhead required for covalent target engagement, fundamentally altering the intended mechanism and invalidating experimental outcomes.

Orthogonal Synthesis of Quinoline Libraries

3-Chloro-6-(chloromethyl)quinoline is a superior building block for generating structurally diverse quinoline libraries via sequential orthogonal functionalization. The 3-chloro position can be first elaborated via palladium-catalyzed Suzuki-Miyaura cross-coupling to install aryl or heteroaryl groups; literature on 4,6-dihaloquinolines establishes that such cross-couplings proceed with yields up to 82-100% depending on catalyst and conditions [3]. Subsequently, the intact 6-chloromethyl group can undergo nucleophilic substitution with amines, alcohols, or thiols to introduce a second diversity element. This orthogonal strategy is not feasible with mono-functionalized 6-(chloromethyl)quinoline (only one reactive site) and would proceed with different regioselectivity on 2-chloro-3-chloromethylquinoline. Synthetic chemists seeking maximal scaffold diversification from a single precursor should procure this specific dichlorinated isomer.

Regioselective Synthesis of Antimalarial Chloroquine Analogs

The quinoline scaffold is the pharmacophore of established antimalarial agents including chloroquine. The 3-chloro substituent in 3-Chloro-6-(chloromethyl)quinoline enables regioselective metalation at the C-3 position, as demonstrated in studies of chloro-substituted quinolines with metal amides [4]. This regiochemical control, rationalized by DFT calculations, allows chemists to access di- and trifunctionalized quinoline derivatives with predictable substitution patterns essential for structure-activity relationship (SAR) studies. Substitution with 6-(chloromethyl)quinoline, which lacks the 3-chloro directing group, would result in different metalation regioselectivity, potentially yielding undesired isomers that confound biological evaluation and SAR interpretation. For antimalarial drug discovery programs requiring precise control over quinoline substitution, the 3,6-dichlorinated pattern provides a distinct synthetic advantage.

Application
Selection Property
Validation Focus
Antibacterial SAR studies
3‑Chloro substitution pattern
MIC endpoints against Gram‑positive strains
Covalent probe development research
Chloromethyl warhead presence
Covalent target engagement assays
Diversity‑oriented synthesis
Dual orthogonal reactive handles
Sequential cross‑coupling / nucleophilic substitution
Antimalarial analog synthesis
3‑Chloro directing group
Regioselective metalation‑based functionalization

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